6-Chloro-2-(chloromethyl)-3-fluoropyridine
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Overview
Description
6-Chloro-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of chlorine and fluorine atoms on its pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)-3-fluoropyridine typically involves halogenation reactions. One common method is the chloromethylation of 6-chloro-3-fluoropyridine using formaldehyde and hydrochloric acid
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are crucial due to the reactive nature of the halogens involved.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can yield chlorinated pyridine oxides.
Reduction: Reduction can produce pyridine derivatives with fewer halogen atoms.
Substitution: Substitution reactions can lead to the formation of aminopyridines or other substituted pyridines.
Scientific Research Applications
6-Chloro-2-(chloromethyl)-3-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of halogenated compounds in biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-2-(chloromethyl)-3-fluoropyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
6-Chloro-2-(chloromethyl)-4-fluoropyridine: Similar structure but with a different position of the fluorine atom.
2-Chloro-6-(chloromethyl)pyridine: Another halogenated pyridine with a different halogen placement.
Uniqueness: 6-Chloro-2-(chloromethyl)-3-fluoropyridine is unique due to the specific arrangement of its halogen atoms, which influences its reactivity and potential applications. The presence of both chlorine and fluorine on the pyridine ring makes it particularly versatile in chemical synthesis.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTPFUHAMOIPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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